molecular formula C10H6F4O2 B1336905 3-Fluoro-5-(trifluoromethyl)cinnamic acid CAS No. 575469-96-4

3-Fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1336905
CAS No.: 575469-96-4
M. Wt: 234.15 g/mol
InChI Key: BALLIUNVQMPIFI-OWOJBTEDSA-N
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Description

3-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6F4O2. It is a derivative of cinnamic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)cinnamic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLIUNVQMPIFI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420682
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575469-96-4
Record name 3-Fluoro-5-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 575469-96-4
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